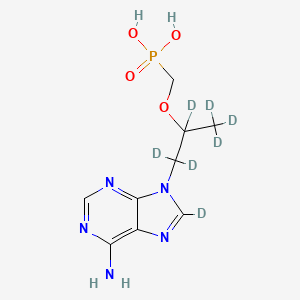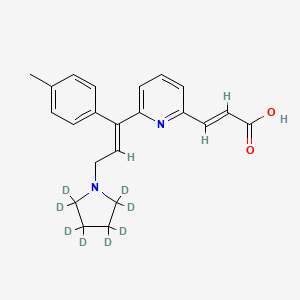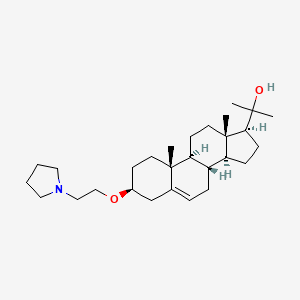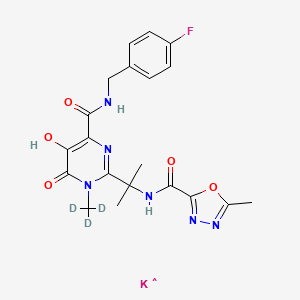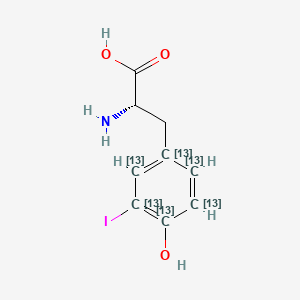
3-Iodo-tyrosine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr(3-I)-OH-13C6, also known as 3-iodo-L-tyrosine-13C6, is a labeled derivative of 3-iodo-L-tyrosine. This compound is a potent inhibitor of tyrosine hydroxylase, an enzyme crucial in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. The incorporation of the 13C6 isotope makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr(3-I)-OH-13C6 typically involves the iodination of L-tyrosine-13C6. The process begins with the protection of the amino and carboxyl groups of L-tyrosine-13C6, followed by the introduction of an iodine atom at the 3-position of the aromatic ring. The final step involves deprotection to yield the desired product.
Industrial Production Methods: Industrial production of H-Tyr(3-I)-OH-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated synthesis and purification systems enhances the efficiency and reproducibility of the production process.
Types of Reactions:
Oxidation: H-Tyr(3-I)-OH-13C6 can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The iodine atom can be reduced to yield deiodinated tyrosine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used in the presence of appropriate catalysts.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
H-Tyr(3-I)-OH-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of labeled peptides and proteins.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of tyrosine in biological systems.
Medicine: Utilized in the study of diseases related to catecholamine biosynthesis, such as Parkinson’s disease and hypertension.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting tyrosine hydroxylase.
Mechanism of Action
H-Tyr(3-I)-OH-13C6 exerts its effects by inhibiting tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor of catecholamines. The iodine atom at the 3-position of the aromatic ring interferes with the enzyme’s active site, preventing the hydroxylation of tyrosine. This inhibition leads to a decrease in the production of catecholamines, affecting various physiological processes.
Comparison with Similar Compounds
3-Iodo-L-tyrosine: The non-labeled version of H-Tyr(3-I)-OH-13C6, used in similar applications but without the isotopic labeling.
L-Tyrosine: The parent compound, a naturally occurring amino acid involved in protein synthesis and neurotransmitter production.
3-Nitro-L-tyrosine: Another derivative of L-tyrosine, used as a marker for oxidative stress and nitration in biological systems.
Uniqueness: H-Tyr(3-I)-OH-13C6 is unique due to its isotopic labeling, which allows for precise tracing and quantification in metabolic studies. The presence of the iodine atom also provides a specific site for further chemical modifications, making it a versatile tool in various research applications.
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
313.04 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1 |
InChI Key |
UQTZMGFTRHFAAM-DXQQUZLMSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C[C@@H](C(=O)O)N)I)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


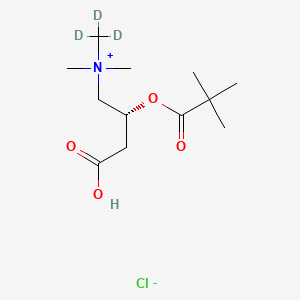
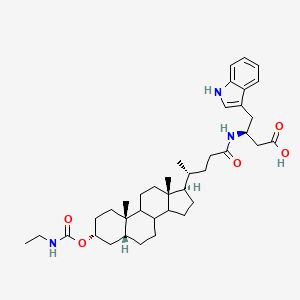
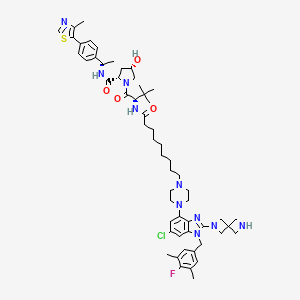

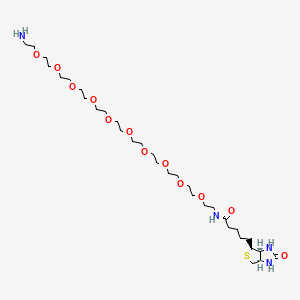
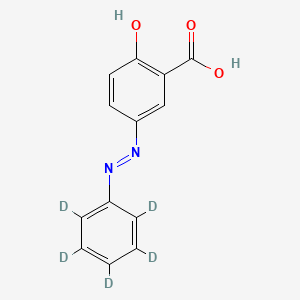
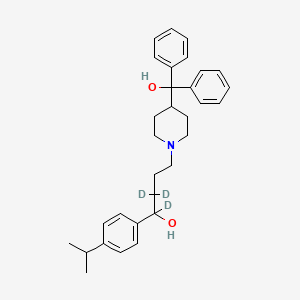

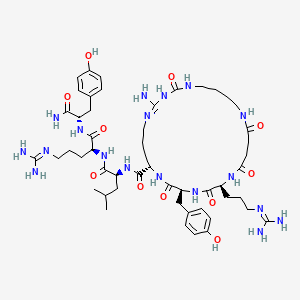
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
